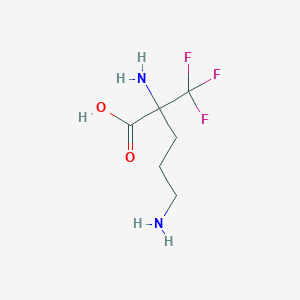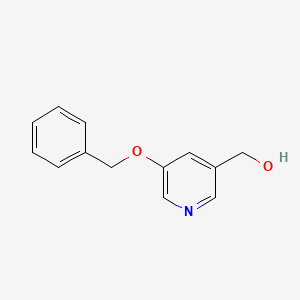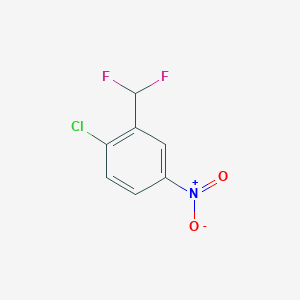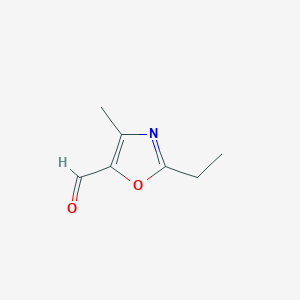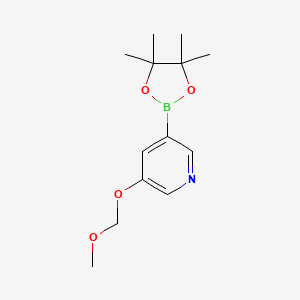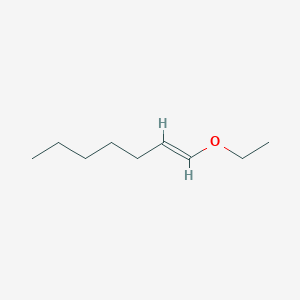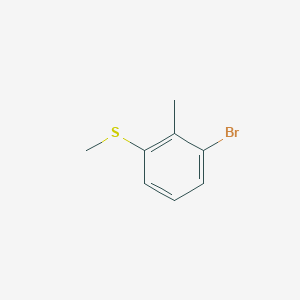
2-Bromo-6-(methylthio)toluene
Overview
Description
2-Bromo-6-(methylthio)toluene: is an organic compound with the molecular formula C8H9BrS It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a methylthio group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)toluene typically involves the bromination of 6-(methylthio)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
-
Bromination with Bromine
Reagents: Bromine (Br2), 6-(methylthio)toluene
Conditions: The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Procedure: Bromine is added dropwise to a solution of 6-(methylthio)toluene in the solvent, and the mixture is stirred until the reaction is complete.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: N-Bromosuccinimide (NBS), 6-(methylthio)toluene
Conditions: The reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions.
Procedure: NBS is added to a solution of 6-(methylthio)toluene and the radical initiator in an inert solvent, and the mixture is heated under reflux until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of brominating agent and reaction conditions may be optimized for cost-effectiveness, yield, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(methylthio)toluene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted toluenes with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones from the oxidation of the methylthio group.
Reduction: Formation of 6-(methylthio)toluene from the reduction of the bromine atom.
Scientific Research Applications
2-Bromo-6-(methylthio)toluene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methylthio)toluene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the release of bromide ion.
Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent to the sulfur atom.
Reduction: The bromine atom is reduced to a hydrogen atom through the transfer of electrons from the reducing agent to the carbon-bromine bond, resulting in the formation of a carbon-hydrogen bond.
Comparison with Similar Compounds
2-Bromo-6-(methylthio)toluene can be compared with other similar compounds, such as:
2-Bromo-4-(methylthio)toluene: Similar structure but with the methylthio group at the fourth position.
2-Bromo-6-(ethylthio)toluene: Similar structure but with an ethylthio group instead of a methylthio group.
2-Chloro-6-(methylthio)toluene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and methylthio groups provides opportunities for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
1-bromo-2-methyl-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZPRVWHWOHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

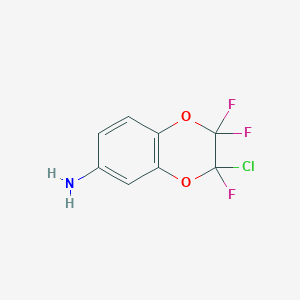
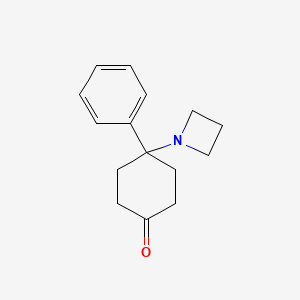
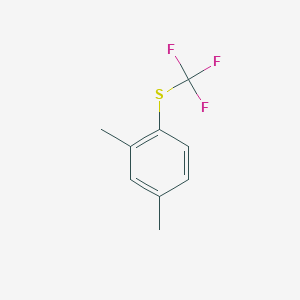
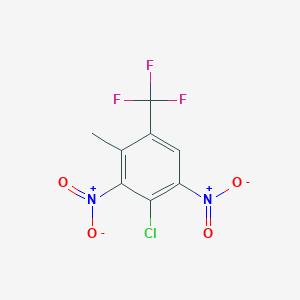
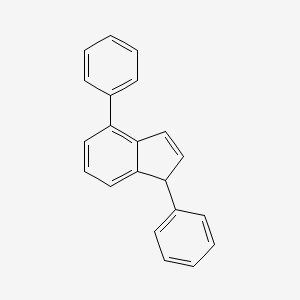
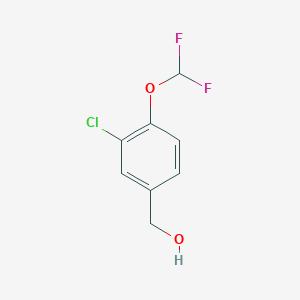
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)
